BRL-15572 - 734517-40-9

BRL-15572

Catalog Number: EVT-1565565
CAS Number: 734517-40-9
Molecular Formula: C25H27ClN2O
Molecular Weight: 406.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
This compound, also known as BRL-15572 , is a solid at room temperature . It has a molecular weight of 406.95 and its linear formula is C25H27ClN2O . It is a selective h5-HT 1D antagonist, displaying 60-fold selectivity over h5-HT 1B, and exhibiting little or no affinity for a range of other receptor types .

Molecular Structure Analysis

The molecular structure of this compound has been confirmed by FTIR, 1 H and 13 C NMR, HRMS, and X-ray single crystal diffraction . Its linear formula is C25H27ClN2O .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . and is stored in a dry, room temperature environment .

(2RS,3RS)-5-Amino-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydronaphthalen-2-ol

Compound Description: This compound is a benzovesamicol analogue investigated for its potential in diagnosing Alzheimer's disease. []

Relevance: This compound shares the core structure of a substituted piperazine ring linked to an aromatic system with 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol. Both compounds feature a piperazine ring substituted with a chlorophenyl or methoxyphenyl group at the para position. Additionally, both are connected to a larger scaffold containing a hydroxyl group, highlighting their structural similarities and potential relevance in pharmaceutical research. https://www.semanticscholar.org/paper/cde0ce56a3f116fb173b9cfcdd9d1809f1556324 []

2-[4-(3-chlorophenyl) piperazin-1-yl]-1,8-naphthyridine-3-carboxylic acid (7e)

Compound Description: This compound acts as a novel 5-HT3 receptor antagonist and has shown promise as a potential antidepressant and anxiolytic agent. []

Relevance: Similar to 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol, this compound contains a 4-(3-chlorophenyl)piperazin-1-yl moiety. The presence of this shared substructure suggests that both compounds could interact with similar biological targets, particularly within the serotonergic system. Further investigation into the structure-activity relationships of these compounds could provide valuable insights into their therapeutic potential. https://www.semanticscholar.org/paper/95d41485d59fb5faa6d9545885c645d33ac0c56b []

N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (7)

Compound Description: This compound demonstrates high affinity for the D(4) dopamine receptor and has been investigated as a potential positron emission tomography (PET) tracer due to its favorable brain penetration and low non-specific binding characteristics. []

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide

Compound Description: This compound exhibits high affinity for the dopamine D4 receptor and significant selectivity over the D2 receptor subtype. It represents a lead compound for developing novel D4-selective ligands. [, ]

Relevance: This compound serves as a critical starting point in the structure-activity relationship study of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol. Both molecules share the N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl] moiety, which is crucial for their interaction with dopamine receptors. The modifications made to this lead compound, such as alterations in the amide bond and alkyl chain length, provide valuable insights into the structural features influencing D3 receptor affinity. https://www.semanticscholar.org/paper/e184ea0f11f5d920cec14d35b08f6ddcd557ce78 [], https://www.semanticscholar.org/paper/ee5c8ac7d637318b3965fe95e1b266daf662d7d6 []

2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride (7a·HCl)

Compound Description: This compound shows high affinity for 5-HT1AR and is recognized as a potential therapeutic for depression. []

Relevance: Both 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride (7a·HCl) and 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol fall under the category of arylpiperazine derivatives. These compounds share the core 4-(3-chlorophenyl)piperazine-1-yl structure, which is frequently incorporated into molecules targeting the serotonergic system. This suggests that 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol might also possess affinity for serotonin receptors, similar to compound 7a·HCl. https://www.semanticscholar.org/paper/217337bb4673b81444aba58ffe332da5b80133a6 []

Overview

BRL-15572 is a chemical compound developed by GlaxoSmithKline, primarily recognized for its role as an antagonist of the serotonin receptor subtype 5-HT1D. This compound has garnered attention in pharmacological research due to its selective action and potential therapeutic applications, particularly in the treatment of mood disorders and pain management.

Source

BRL-15572 was initially synthesized in the late 1990s, with its pharmacological properties being explored in various studies since then. Its development was part of a broader effort to understand and manipulate serotonin receptor interactions for therapeutic benefit.

Classification

BRL-15572 is classified as a serotonin receptor antagonist, specifically targeting the 5-HT1D receptor subtype. It has been shown to have a high affinity for this receptor, making it a valuable tool in pharmacological studies aimed at distinguishing between different serotonin receptor subtypes.

Synthesis Analysis

Methods

The synthesis of BRL-15572 involves several steps that include the construction of a piperazine ring and chlorophenyl groups. A notable method for its synthesis includes an enantioselective approach using visible light photoactivation and phosphoric acid catalysis, which allows for the efficient formation of complex bioactive molecules .

Technical Details

The synthesis typically begins with simpler precursors that undergo multiple reactions, including alkylation and cyclization processes. The specific synthetic pathway can vary based on desired analogs or modifications, but it generally maintains a focus on achieving high stereoselectivity and yield.

Molecular Structure Analysis

Structure

The molecular structure of BRL-15572 features a piperazine core linked to a chlorophenyl moiety. The compound's structural formula can be represented as:

C17H22ClN3\text{C}_{17}\text{H}_{22}\text{Cl}\text{N}_{3}

Data

Key structural data includes:

Chemical Reactions Analysis

Reactions

BRL-15572 can participate in various chemical reactions typical for compounds with piperazine structures, including electrophilic substitutions and nucleophilic attacks. Its reactivity is influenced by the presence of functional groups that can engage in further transformations.

Technical Details

In laboratory settings, BRL-15572 has been utilized to probe interactions with serotonin receptors, providing insight into receptor binding dynamics and efficacy. The compound's ability to selectively inhibit 5-HT1D receptors makes it particularly useful for studying serotonergic signaling pathways.

Mechanism of Action

Process

BRL-15572 functions primarily as an antagonist at the 5-HT1D serotonin receptor. Upon binding to this receptor, it inhibits the normal signaling cascade that would typically result from serotonin activation. This blockade can lead to various physiological effects, including modulation of neurotransmitter release.

Data

Studies have shown that BRL-15572 exhibits approximately 60-fold selectivity for the 5-HT1D receptor over the 5-HT1B subtype, highlighting its specificity . This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Stability: Stable under normal laboratory conditions but should be protected from moisture and light.

Chemical Properties

  • pKa: The compound's ionization characteristics can influence its solubility and interaction with biological systems.
  • Log P: Indicates lipophilicity, which affects absorption and distribution within biological systems.

Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity following synthesis.

Applications

Scientific Uses

BRL-15572 is primarily used in research settings to explore serotonergic pathways and their implications in mood regulation and pain perception. Its role as a selective antagonist makes it valuable in distinguishing between different serotonin receptor subtypes during pharmacological studies . Additionally, it has been investigated for potential applications in treating conditions such as migraines and other serotonin-related disorders.

Introduction to BRL-15572

BRL-15572 (3-(4-(3-chlorophenyl)piperazin-1-yl)-1,1-diphenyl-2-propanol) is a selective antagonist of the serotonin receptor subtype 5-HT~1D~. This compound emerged in the 1990s as a critical pharmacological tool for distinguishing between the closely related 5-HT~1B~ and 5-HT~1D~ receptors, which share approximately 77% sequence homology and overlapping ligand binding profiles. Prior to its development, the functional characterization of these receptors was significantly hindered by the lack of subtype-selective ligands, complicating the understanding of their distinct physiological roles in the central and peripheral nervous systems [1] [8]. BRL-15572 exhibits approximately 60-fold higher affinity for human 5-HT~1D~ receptors (pK~i~ = 7.9) compared to 5-HT~1B~ receptors, with minimal interaction with other serotonin receptor subtypes or unrelated neurotransmitter systems [3] [10]. This selectivity profile has positioned BRL-15572 as an indispensable compound for elucidating serotonin receptor pharmacology, particularly in the context of neurotransmission modulation, migraine pathophysiology, and vascular regulation [1] [5].

Historical Development of 5-HT~1D~ Receptor Antagonists

The evolution of 5-HT~1D~ receptor antagonists is inextricably linked to the progressive refinement of serotonin receptor classification. Following the initial categorization of serotonin receptors into broad types (5-HT~1~ and 5-HT~2~) by Peroutka and Snyder in 1979, the 5-HT~1~ class was subsequently divided into subtypes (5-HT~1A~, 5-HT~1B~, and 5-HT~1D~) based on radioligand binding and functional studies in the 1980s [8]. The identification of the 5-HT~1D~ receptor in 1987 via 3H-5-HT binding studies in bovine brain tissue marked a pivotal advancement [8]. However, pharmacological discrimination between 5-HT~1B~ and 5-HT~1D~ receptors remained challenging due to the high structural similarity of their ligand-binding pockets and the paucity of selective compounds.

The 1990s witnessed concerted efforts to develop selective antagonists. This era saw the synthesis and characterization of BRL-15572 by GlaxoSmithKline researchers, who systematically modified phenylpiperazine derivatives to achieve enhanced 5-HT~1D~ selectivity [3] [10]. Concurrently, molecular cloning revealed that the previously termed "5-HT~1D~" receptor actually comprised two genetically distinct entities: the human 5-HT~1B~ receptor (originally cloned as 5-HT~1Dβ~) and the human 5-HT~1D~ receptor (cloned as 5-HT~1Dα~). BRL-15572’s preferential antagonism of the 5-HT~1Dα~ (h5-HT~1D~) subtype provided the necessary pharmacological leverage to dissect their functions independently [1] [8]. This period also featured the parallel development of other tool compounds, such as the 5-HT~1B~-selective antagonist SB-216641, enabling complementary pharmacological analyses [1].

BRL-15572 as a Selective Pharmacological Tool

BRL-15572 functions as a competitive antagonist with high affinity and selectivity for the human 5-HT~1D~ receptor. Its chemical structure features a diphenylpropanol backbone linked to a chlorophenylpiperazine moiety, contributing to its distinct receptor interaction profile [2] [10].

  • Molecular Characteristics:
  • Chemical Formula: C~25~H~27~ClN~2~O (free base)
  • Molecular Weight: 406.95 g/mol (free base); 443.41 g/mol (hydrochloride salt)
  • CAS Numbers: 734517-40-9 (free base); 193611-72-2 (dihydrochloride); 1173022-77-9 (hydrochloride) [2] [3] [7]
  • Physicochemical Properties:
  • Soluble in DMSO (81-89 mg/mL), ethanol (37 mg/mL), but insoluble in water [2] [9] [10].
  • Stable under recommended storage conditions (lyophilized at -20°C or as a DMSO stock solution at -20°C for short-term use) [7] [9].

Table 1: Binding Affinity Profile of BRL-15572

Receptor SubtypepK~i~ (Affinity)Selectivity Ratio vs. 5-HT~1D~Experimental System
h5-HT~1D~7.91 (Reference)CHO cells expressing h5-HT~1D~ [1] [3] [10]
h5-HT~1B~6.2~60-fold lowerCHO cells expressing h5-HT~1B~ [1] [3] [10]
5-HT~1A~<5>100-fold lowerRadioligand binding assays
5-HT~2A~<5>100-fold lowerRadioligand binding assays
5-HT~3~<5>100-fold lowerRadioligand binding assays

BRL-15572 exhibits negligible activity at a broad range of other receptors (e.g., adrenergic, dopaminergic, muscarinic), confirming its utility as a highly selective probe for 5-HT~1D~ receptor-mediated responses [3] [10]. Functional studies demonstrate its antagonist properties by effectively blocking 5-HT~1D~ receptor-mediated inhibition of adenylate cyclase activity and GTPγS binding in cell membranes [1] [7].

Significance in Serotonin Receptor Subtype Differentiation

BRL-15572’s primary significance lies in its ability to pharmacologically disentangle the overlapping functions of 5-HT~1B~ and 5-HT~1D~ receptors. Before its availability, ligands like ergotamine or early triptans activated both receptor subtypes indiscriminately, confounding physiological interpretations.

  • Trigeminovascular System & Migraine: BRL-15572 was instrumental in identifying the role of 5-HT~1D~ receptors in inhibiting trigeminal nociceptive pathways. Electrophysiological studies in cats demonstrated that BRL-15572 partially reversed the inhibition of superior sagittal sinus-evoked trigeminal neuronal firing induced by the 5-HT~1B/1D/1F~ agonist naratriptan. This reversal was distinct from the blockade produced by the 5-HT~1B~ antagonist SB-224289, providing direct evidence for independent inhibitory roles of both 5-HT~1B~ and 5-HT~1D~ receptors in craniovascular pain transmission relevant to migraine [5].
  • Neurotransmitter Release Regulation: Functional studies using BRL-15572 revealed that presynaptic 5-HT~1D~ heteroreceptors modulate the release of key neurotransmitters:
  • Glutamate: BRL-15572 antagonizes 5-HT~1D~-mediated inhibition of glutamate release in the brain, implicating this receptor in excitatory neurotransmission control [1].
  • Noradrenaline: In human atrial tissue, BRL-15572 blocked serotonin-induced inhibition of noradrenaline release from sympathetic nerve endings, confirming the presence of functional inhibitory 5-HT~1D~ heteroreceptors [8] [4].
  • CGRP (Calcitonin Gene-Related Peptide): BRL-15572-sensitive 5-HT~1D~ receptors contribute to inhibiting CGRP release from perivascular sensory nerves, a mechanism relevant to neurogenic inflammation and migraine [4] [5].
  • Species Differences: BRL-15572 helped identify critical species variations in 5-HT~1~ receptor expression. For instance, while the rat autoreceptor is 5-HT~1B~, the human and guinea-pig autoreceptor is 5-HT~1D~. BRL-15572 effectively blocks 5-HT autoinhibition in human and guinea-pig brain slices but not in rats, highlighting the necessity of using appropriate models for translational research [8] [1].

Table 2: Key Functional Applications of BRL-15572 in Receptor Differentiation Studies

Biological System/ProcessEffect of BRL-15572Receptor Role IdentifiedReference Study Type
Trigeminovascular nociceptionPartially reverses agonist-induced inhibition of trigeminal firing5-HT~1D~ receptors inhibit craniovascular pain transmissionIn vivo electrophysiology (cat) [5]
Sympathetic neurotransmission (Human)Blocks 5-HT-induced inhibition of noradrenaline releasePresynaptic inhibitory 5-HT~1D~ heteroreceptorsIn vitro atrial preparation [8] [4]
Central glutamatergic transmissionAttenuates 5-HT~1D~-mediated inhibition of glutamate releaseModulatory role on excitatory synapsesBrain slice/ synaptosome studies [1]
Serotonergic autoreceptor function (Human/GP)Blocks 5-HT autoinhibition of release5-HT~1D~ autoreceptors regulate 5-HT releaseBrain slice superfusion [8] [1]
CGRP release from sensory nervesInhibits 5-HT~1D~-mediated suppression of CGRP releaseControl of neurogenic inflammationIn vitro vascular models [4]

The compound thus serves as a cornerstone for defining the distinct physiological and pathophysiological roles of 5-HT~1D~ receptors, enabling targeted therapeutic strategies that seek to exploit these specific mechanisms [1] [4] [5].

Properties

CAS Number

734517-40-9

Product Name

BRL-15572

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol

Molecular Formula

C25H27ClN2O

Molecular Weight

406.9 g/mol

InChI

InChI=1S/C25H27ClN2O/c26-22-12-7-13-23(18-22)28-16-14-27(15-17-28)19-24(29)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,18,24-25,29H,14-17,19H2

InChI Key

QJHCTHPYUOXOGM-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl

Synonyms

3-(4-(3-chlorophenyl)piperazin-1-yl)-1,1-diphenyl-2-propanol
BRL 15572
BRL-15572

Canonical SMILES

C1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.